Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate
Description
Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate (CAS: 443955-71-3) is a heterocyclic compound featuring a fused pyridine-thiazine ring system. Its molecular formula is C₉H₈N₂O₃S (MW: 224.24 g/mol), with a methyl ester group at position 7 and a ketone at position 2 (Figure 1). The compound’s structure combines aromatic pyridine with a partially saturated thiazine ring, imparting unique electronic and steric properties.
Properties
IUPAC Name |
methyl 2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9(13)5-2-6-8(10-3-5)15-4-7(12)11-6/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFSNKWAUPKWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)SCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with ammonium acetate under reflux conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate has been investigated for its potential therapeutic effects. The compound is structurally related to several bioactive molecules and has shown promise in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thiazine structure can enhance anti-proliferative activity against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been synthesized and tested for efficacy against bacterial strains, showing promising results that warrant further exploration in drug development .
Synthetic Methodologies
The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient for generating complex organic molecules. Key synthetic approaches include:
- One-Pot Reactions : Recent advancements have highlighted the utility of one-pot synthesis methods that streamline the production of this compound and its derivatives. These methods reduce the number of steps and improve yield while maintaining structural integrity .
- Catalyst-Free Protocols : Innovative synthetic routes have emerged that utilize catalyst-free conditions to produce thiazine derivatives effectively. This approach aligns with green chemistry principles by minimizing environmental impact and enhancing scalability .
Biological Studies and Case Studies
Several studies have focused on the biological implications of this compound:
Case Study 1: Anticancer Activity
A recent study investigated the cytotoxic effects of various thiazine derivatives on human cancer cell lines. The results indicated that specific modifications to the methyl thiazine structure significantly improved IC50 values, suggesting enhanced potency as an anticancer agent. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antibacterial properties of this compound derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfone-Containing Derivatives
Methyl 4,4-dioxo-1H,2H,3H-4λ⁶-pyrido[2,3-b][1,4]thiazine-7-carboxylate (CAS: 1785653-65-7)
- Molecular Formula : C₉H₁₀N₂O₄S (MW: 242.25 g/mol)
- Key Differences : The sulfur atom in the thiazine ring is fully oxidized to a sulfone group (SO₂), introducing strong electron-withdrawing effects. This modification likely enhances stability and alters solubility compared to the target compound.
Methyl 5,9-Dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylate 1,1-Dioxide (10a)
- Structure: Features a fused thieno-benzo-thiazine core with two ketone groups and a sulfone.
- Key Differences : The additional dioxo groups and sulfone substituent increase molecular rigidity and electron deficiency, which may influence reactivity in cycloaddition or nucleophilic substitution reactions .
Carboxylic Acid Derivative
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic Acid (CAS: 443955-72-4)
- Molecular Formula : C₈H₆N₂O₃S (MW: 210.21 g/mol)
- Key Differences : The methyl ester is replaced by a carboxylic acid group.
- Implications: The free carboxylic acid enhances hydrophilicity and may serve as a synthetic intermediate for amide or ester derivatives.
Heterocyclic Variants
(Z)-Methyl 3-...pyrrolo[2,3-b]pyridine-6-carboxylate
Structural and Functional Analysis
Table 1: Comparative Structural Features
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Oxidation State of S |
|---|---|---|---|---|
| Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate (Target) | C₉H₈N₂O₃S | 224.24 | Methyl ester, ketone | Thiazine (S in -S-) |
| Methyl 4,4-dioxo-...thiazine-7-carboxylate | C₉H₁₀N₂O₄S | 242.25 | Methyl ester, sulfone | Sulfone (S in SO₂) |
| 2-Oxo-...-7-carboxylic Acid | C₈H₆N₂O₃S | 210.21 | Carboxylic acid, ketone | Thiazine (S in -S-) |
| Compound 10a | C₁₃H₁₀N₂O₆S₂ | 354.35 | Methyl ester, two ketones, sulfone | Sulfone (S in SO₂) |
Table 2: Hypothetical Property Comparison*
*Note: Specific experimental data (e.g., melting points, logP) are unavailable in the provided evidence; properties are inferred from structural features.
Discussion of Key Differences
- Electronic Effects : Sulfone-containing analogs (e.g., ) exhibit stronger electron-withdrawing character, which could deactivate the thiazine ring toward electrophilic attack but enhance stability under oxidative conditions.
- Hydrogen Bonding : The target compound’s ketone and ester groups may participate in hydrogen bonding, whereas sulfone derivatives offer additional hydrogen bond acceptors (SO₂), influencing crystal packing or biomolecular interactions .
- Synthetic Utility : The methyl ester in the target compound allows for straightforward derivatization (e.g., hydrolysis to the acid ), while the sulfone analogs may require specialized reagents for further modification.
Biological Activity
Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate (CAS Number: 443955-71-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₃S
- Molecular Weight : 224.24 g/mol
- Purity : ≥ 98%
- Storage Conditions : Recommended at -20ºC for stability over two years
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of thiazine rings through cyclization methods. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazine derivatives. This compound has shown promising results against various bacterial strains. A comparative analysis indicated that this compound exhibits significant inhibition against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Antiviral Activity
In vitro studies have demonstrated that Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine derivatives can inhibit viral replication. Specifically, research focusing on HIV integrase inhibitors has shown that modifications of the thiazine structure can enhance antiviral potency.
Case Study 1: Antiviral Efficacy
A study published in Molecular Modeling evaluated the antiviral activity of various thiazine compounds against HIV. Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine derivatives were tested for their ability to inhibit the HIV integrase enzyme. The most potent derivative exhibited an EC50 value of approximately 75 µM, indicating effective inhibition of viral replication .
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of thiazine hybrids against a panel of pathogens. The results indicated that the compound displayed a broad spectrum of activity with notable effects on both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that specific substituents on the thiazine ring significantly influence biological activity .
The proposed mechanism of action for Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves interaction with cellular targets such as enzymes involved in nucleic acid synthesis and cell wall biosynthesis in bacteria. The thiazine moiety is believed to play a crucial role in binding to these targets due to its unique electronic properties.
Q & A
Q. What alternative characterization methods validate structures when traditional techniques are inconclusive?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves absolute configuration and crystal packing .
- Solid-State NMR : Clarifies amorphous or polymorphic forms .
- Tandem MS/MS : Confirms fragmentation pathways for ambiguous peaks .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Pyrido-Thiazine Derivatives
| Technique | Observed Features (Example) | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.2 (s, 1H, pyridine-H) | |
| ¹³C NMR | δ 170.5 (C=O), 165.2 (ester carbonyl) | |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) | |
| HRMS (ESI+) | m/z 265.0821 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
